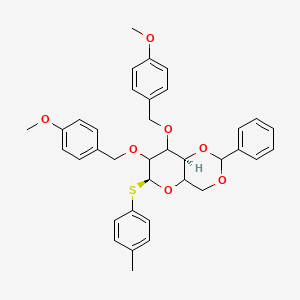
Disulfanediylbis(ethane-2,1-diyl) diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanediylbis(ethane-2,1-diyl) diacrylate is a chemical compound with the molecular formula C10H14O4S2 and a molecular weight of 262.346 g/mol . It is also known by its synonym, 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate . This compound is characterized by the presence of two acrylate groups and a disulfide linkage, making it a valuable monomer in polymer chemistry.
Métodos De Preparación
Disulfanediylbis(ethane-2,1-diyl) diacrylate can be synthesized through a reaction involving disulfide and acryloyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and involves the dissolution of disulfide and triethylamine in a solvent like tetrahydrofuran (THF). Acryloyl chloride is then added to the mixture, and the reaction is allowed to proceed under nitrogen atmosphere . The product is purified by washing with ether to remove unreacted monomers .
Análisis De Reacciones Químicas
Disulfanediylbis(ethane-2,1-diyl) diacrylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Disulfanediylbis(ethane-2,1-diyl) diacrylate has several scientific research applications:
Polymer Chemistry: It serves as a monomer in the preparation of biodegradable and lipid-like highly branched poly(β-amino ester)s, which are used in genetic engineering of adipose-derived stem cells.
Biomedical Applications: The compound is utilized in the development of nanoparticles for drug delivery, particularly in cancer therapy.
Mecanismo De Acción
The mechanism of action of disulfanediylbis(ethane-2,1-diyl) diacrylate primarily involves its ability to form bioreducible polymers. These polymers can self-assemble with siRNA in aqueous conditions to form nanoparticles that exhibit environmentally triggered siRNA release upon entering the reducing environment of the cytosol . The disulfide linkages in the polymer backbone are cleaved in the presence of reducing agents, leading to the release of the encapsulated siRNA .
Comparación Con Compuestos Similares
Disulfanediylbis(ethane-2,1-diyl) diacrylate is unique due to its disulfide linkage and acrylate groups, which provide both bioreducibility and polymerizability. Similar compounds include:
Bisphenol A ethoxylate diacrylate: Another diacrylate monomer used in polymer chemistry.
Trimethylolpropane triacrylate: A triacrylate monomer used for creating cross-linked polymers.
2,2’-Dithiodiethanol Diacrylate: A compound with similar disulfide and acrylate functionalities.
These compounds share similar functionalities but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C10H14O4S2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |
Clave InChI |
QBPLSNCUNPWENX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCSSCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)


![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)






![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)


